REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[CH:4][C:5]([S:13](=[O:16])(=[O:15])[NH2:14])=[C:6]([CH:12]=1)[CH2:7][NH:8]C(=O)C.[ClH:17]>C(O)C>[ClH:17].[NH2:8][CH2:7][C:6]1[CH:12]=[C:2]([F:1])[CH:3]=[CH:4][C:5]=1[S:13]([NH2:14])(=[O:16])=[O:15] |f:3.4|
|
Name
|
N-(5-fluoro-2-sulfamoylbenzyl)acetamide
|
Quantity
|
2.7 g
|
Type
|
reactant
|
Smiles
|
FC=1C=CC(=C(CNC(C)=O)C1)S(N)(=O)=O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
with heating
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 3 hr
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
at 80° C
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated under reduced pressure
|
Type
|
FILTRATION
|
Details
|
The residue was collected by filtration
|
Type
|
WASH
|
Details
|
washed with diethyl ether
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.NCC1=C(C=CC(=C1)F)S(=O)(=O)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.49 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |